(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid synthesis pathway
(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
This guide provides a comprehensive, technically detailed pathway for the synthesis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid (CAS 26785-97-7), a saturated bicyclic imide derivative. The synthesis is presented as a logical, two-stage process, beginning with the formation of a key anhydride precursor followed by its functionalization. This document is intended for researchers and professionals in drug development and organic synthesis, offering not just procedural steps but also the underlying chemical principles and rationale for experimental choices.
Introduction: The Molecular Architecture and Synthetic Strategy
The target molecule, (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, is built upon a rigid bicyclo[2.2.1]heptane framework. This saturated core, also known as a norbornane system, is functionalized with a dicarboximide ring that is N-substituted with an acetic acid moiety. The "octahydro" designation signifies the complete saturation of the bicyclic system, a key feature dictating its conformational rigidity and stereochemical properties.
Our synthetic strategy is designed for efficiency and control, proceeding through two distinct stages:
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Precursor Synthesis : Creation of the saturated bicyclic anhydride, cis-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride. This is achieved via a classic Diels-Alder cycloaddition followed by catalytic hydrogenation.
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Imidization and Functionalization : Condensation of the saturated anhydride with glycine to introduce the N-acetic acid group and form the final imide product.
This approach ensures high yields and purity by building the core scaffold first and then introducing the functional side chain in the final step.
Stage 1: Synthesis of the Saturated Anhydride Precursor
The foundation of the target molecule is the saturated anhydride, which provides the rigid bicyclic structure. This precursor is synthesized in two critical steps.
Step 1A: Diels-Alder Cycloaddition to form cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
The synthesis begins with one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. Here, cyclopentadiene acts as the diene and maleic anhydride as the dienophile to form the norbornene ring system.
Causality and Experimental Rationale: The [4+2] cycloaddition between cyclopentadiene and maleic anhydride is highly efficient and stereoselective. The reaction kinetically favors the formation of the endo isomer due to secondary orbital interactions between the developing double bond and the carbonyl groups of the dienophile. This reaction is exothermic and proceeds readily.[1] Toluene is an excellent solvent choice as it is relatively non-polar and has a suitable boiling point for reflux conditions, ensuring the reaction goes to completion.[1]
Experimental Protocol: Diels-Alder Reaction
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Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (0.102 mol) of maleic anhydride in 50 mL of toluene. Warm gently if necessary to achieve full dissolution.
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Reaction Initiation : Cool the solution to room temperature. To this, add 8.1 g (10.0 mL, 0.122 mol) of freshly cracked dicyclopentadiene dropwise over 15 minutes. An exothermic reaction will be observed.
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Reaction Completion : After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 1 hour.
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Isolation and Purification : Cool the reaction mixture in an ice bath. The product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, will precipitate as a white solid.[1] Collect the crystals by vacuum filtration, wash with 20 mL of cold petroleum ether, and dry in a vacuum oven.
Step 1B: Catalytic Hydrogenation to form cis-Bicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride
To achieve the "octahydro" structure, the double bond within the norbornene ring of the Diels-Alder adduct must be reduced. This is accomplished through catalytic hydrogenation.
Causality and Experimental Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for saturating carbon-carbon double bonds. The reaction proceeds on the surface of the catalyst, where hydrogen gas is adsorbed. Ethyl acetate is a common solvent for this transformation due to its inertness under these conditions and its ability to dissolve the anhydride starting material. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient concentration of H₂ for the reaction to proceed efficiently.
Experimental Protocol: Catalytic Hydrogenation
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Catalyst and Substrate : To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 10.0 g (0.061 mol) of cis-5-norbornene-endo-2,3-dicarboxylic anhydride and 100 mL of ethyl acetate.
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Catalyst Addition : Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation : Seal the vessel, purge with hydrogen gas, and then pressurize to 3-4 atm (approx. 45-60 psi) of hydrogen.
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Reaction : Agitate the mixture at room temperature for 4-6 hours, or until hydrogen uptake ceases.
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Workup : Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Isolation : Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to yield cis-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride as a white crystalline solid.[2]
Stage 2: Imidization with Glycine
The final stage of the synthesis involves the reaction of the saturated anhydride with the amino acid glycine. This condensation reaction forms the imide ring and appends the desired acetic acid functional group.
Causality and Experimental Rationale: This transformation is a two-step, one-pot process. First, the amino group of glycine performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, opening the ring to form a carboxylic acid and an amide—this intermediate is known as an amic acid.[3] Subsequently, heating this intermediate in a high-boiling solvent like glacial acetic acid or dimethylformamide (DMF) induces a dehydration/cyclization reaction. The carboxylic acid and amide functionalities condense, eliminating a molecule of water to form the stable, five-membered imide ring. Acetic acid serves as both a solvent and a mild acid catalyst for the dehydration step.
Experimental Protocol: Imidization
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Reagent Mixture : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5.0 g (0.030 mol) of cis-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride and 2.5 g (0.033 mol) of glycine in 40 mL of glacial acetic acid.
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Thermal Cyclization : Heat the mixture to reflux (approx. 118°C) and maintain for 4 hours. The initial suspension should become a clear solution as the reaction progresses.
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Product Precipitation : Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The target compound, (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, will precipitate.
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Isolation and Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) to remove residual acetic acid and unreacted glycine.
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Drying : Dry the product under vacuum at 60°C to yield the final compound as a white to off-white powder.
Data and Workflow Visualization
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Expected Yield |
| 1A | Diels-Alder | Cyclopentadiene, Maleic Anhydride | Toluene | Reflux | 1 hr | >90% |
| 1B | Hydrogenation | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, H₂, 10% Pd/C | Ethyl Acetate | RT | 4-6 hrs | >95% |
| 2 | Imidization | cis-Bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, Glycine | Glacial Acetic Acid | Reflux | 4 hrs | 80-90% |
Overall Synthesis Pathway
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow Logic
Caption: Step-by-step experimental workflow diagram.
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